![molecular formula C14H14N4O4S B13416154 (6R,7R)-7-amino-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13416154.png)
(6R,7R)-7-amino-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6R,7R)-7-amino-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a combination of amino, carbamoylpyridinium, and carboxylate groups, which contribute to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7R)-7-amino-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate typically involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. Common synthetic routes may involve:
Formation of the Bicyclic Core: This step often involves cyclization reactions under specific conditions, such as high temperature and the presence of catalysts.
Functional Group Introduction: Amino and carbamoylpyridinium groups are introduced through nucleophilic substitution reactions, often using reagents like amines and pyridine derivatives.
Final Modifications: The carboxylate group is typically introduced through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反应分析
Types of Reactions
(6R,7R)-7-amino-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbamoylpyridinium group can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carbamoylpyridinium groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different chemical and biological properties.
科学研究应用
(6R,7R)-7-amino-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections due to its structural similarity to certain antibiotics.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of (6R,7R)-7-amino-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell lysis and death.
相似化合物的比较
Similar Compounds
Penicillin: Shares a similar bicyclic structure and mechanism of action.
Cephalosporin: Another β-lactam antibiotic with a similar core structure but different side chains.
Carbapenem: Known for its broad-spectrum antibacterial activity and resistance to β-lactamase enzymes.
Uniqueness
(6R,7R)-7-amino-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.
属性
分子式 |
C14H14N4O4S |
|---|---|
分子量 |
334.35 g/mol |
IUPAC 名称 |
(6R,7R)-7-amino-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C14H14N4O4S/c15-9-12(20)18-10(14(21)22)8(6-23-13(9)18)5-17-3-1-7(2-4-17)11(16)19/h1-4,9,13H,5-6,15H2,(H2-,16,19,21,22)/t9-,13-/m1/s1 |
InChI 键 |
IKKCWRAYDUYERM-NOZJJQNGSA-N |
手性 SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)[O-])C[N+]3=CC=C(C=C3)C(=O)N |
规范 SMILES |
C1C(=C(N2C(S1)C(C2=O)N)C(=O)[O-])C[N+]3=CC=C(C=C3)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


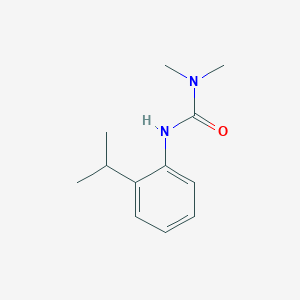

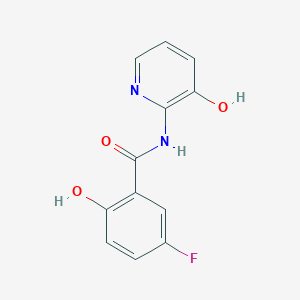
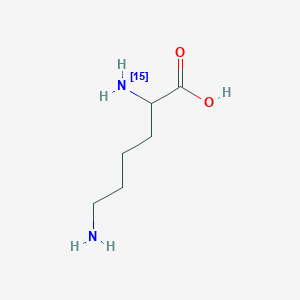
![(3S,5S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B13416093.png)
amino]-N-(2-hydroxyethyl)-N,N-dimethyl-, inner salt](/img/structure/B13416097.png)
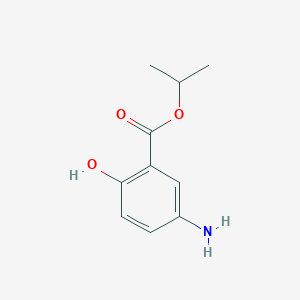
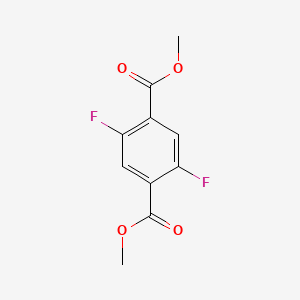
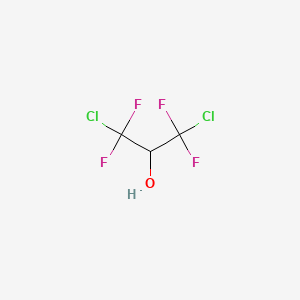
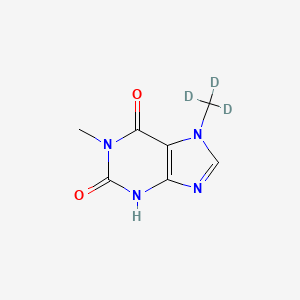


![Ethyl 4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylate](/img/structure/B13416147.png)

